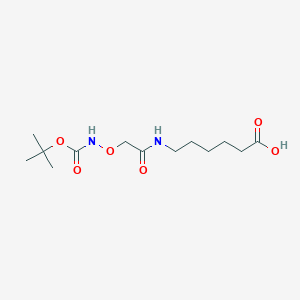
L-Valyl-O-benzyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-O-benzyl-L-serine: is a dipeptide compound composed of the amino acids valine and serine, with a benzyl group attached to the serine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Solid Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The benzyl group serves as a protecting group for the serine residue, which can be removed under specific conditions.
Solution Phase Peptide Synthesis: In this method, the peptide is synthesized in solution, and the benzyl group can be cleaved by hydrogenolysis.
Industrial Production Methods: The industrial production of L-Valyl-O-benzyl-L-serine typically involves large-scale peptide synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The process includes the use of protecting groups, coupling reagents, and purification steps to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, potentially converting them to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Alcohol derivatives of the peptide.
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: L-Valyl-O-benzyl-L-serine is used in peptide synthesis as a protected form of serine, facilitating the construction of complex peptides and proteins.
Biology: In biological research, this compound is utilized to study protein-protein interactions, enzyme-substrate specificity, and the role of serine residues in enzymatic activity.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics, food additives, and agricultural products .
Mecanismo De Acción
L-Valyl-O-benzyl-L-serine exerts its effects primarily through its incorporation into peptides and proteins. The benzyl group serves as a protecting group, preventing unwanted side reactions during peptide synthesis. Once incorporated into a peptide, the serine residue can participate in hydrogen bonding, catalysis, and structural stabilization of proteins. The molecular targets and pathways involved include interactions with enzymes, receptors, and other proteins, influencing their function and activity .
Comparación Con Compuestos Similares
N-(tert-Butoxycarbonyl)-O-benzyl-L-serine: Another protected form of serine used in peptide synthesis.
O-Benzyl-L-serine: A simpler derivative of serine with a benzyl protecting group.
L-Valyl-L-serine: A dipeptide without the benzyl group, used in similar applications but with different reactivity.
Uniqueness: L-Valyl-O-benzyl-L-serine is unique due to the presence of both valine and serine residues, along with the benzyl protecting group. This combination allows for specific applications in peptide synthesis, providing a balance between stability and reactivity that is not found in simpler compounds .
Propiedades
Número CAS |
921934-29-4 |
|---|---|
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)13(16)14(18)17-12(15(19)20)9-21-8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1 |
Clave InChI |
OZJHZQDVWTZHJS-STQMWFEESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)





![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)
